molecular formula C10H22S2 B14495973 1-(tert-Butyldisulfanyl)hexane CAS No. 64580-59-2

1-(tert-Butyldisulfanyl)hexane

Cat. No.: B14495973
CAS No.: 64580-59-2
M. Wt: 206.4 g/mol
InChI Key: HXFQCKLJIPUIKX-UHFFFAOYSA-N
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Description

1-(tert-Butyldisulfanyl)hexane, also known as tert-butylhexyl disulfide, is an organic compound with the molecular formula C10H22S2. It is characterized by the presence of a disulfide bond (S-S) linking a tert-butyl group and a hexyl group.

Preparation Methods

1-(tert-Butyldisulfanyl)hexane can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of hexanethiol with tert-butylthiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically takes place under mild conditions, and the product is purified through distillation or chromatography .

Industrial production methods may involve similar oxidative coupling reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(tert-Butyldisulfanyl)hexane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, iodine, DTT, and TCEP. Major products formed from these reactions depend on the specific conditions and reagents used but can include thiols, sulfoxides, and sulfones .

Scientific Research Applications

1-(tert-Butyldisulfanyl)hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyldisulfanyl)hexane involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein stability and activity .

Comparison with Similar Compounds

1-(tert-Butyldisulfanyl)hexane can be compared to other disulfide-containing compounds such as:

The uniqueness of this compound lies in its combination of a tert-butyl group and a hexyl group, providing a balance of steric hindrance and reactivity that is useful in various chemical and biological applications .

Properties

CAS No.

64580-59-2

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

IUPAC Name

1-(tert-butyldisulfanyl)hexane

InChI

InChI=1S/C10H22S2/c1-5-6-7-8-9-11-12-10(2,3)4/h5-9H2,1-4H3

InChI Key

HXFQCKLJIPUIKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSC(C)(C)C

Origin of Product

United States

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